molecular formula C14H22N2O2S B7497230 N-[(2-methylphenyl)methyl]-1-methylsulfonylpiperidin-4-amine

N-[(2-methylphenyl)methyl]-1-methylsulfonylpiperidin-4-amine

Cat. No. B7497230
M. Wt: 282.40 g/mol
InChI Key: KDJVUAKPWZCYKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2-methylphenyl)methyl]-1-methylsulfonylpiperidin-4-amine, also known as Methylphenidate, is a central nervous system stimulant that is commonly prescribed for the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy. Methylphenidate works by increasing the levels of dopamine and norepinephrine in the brain, which helps to improve focus, attention, and alertness.

Mechanism of Action

N-[(2-methylphenyl)methyl]-1-methylsulfonylpiperidin-4-amineate works by blocking the reuptake of dopamine and norepinephrine in the brain, which increases the levels of these neurotransmitters in the synapses. This leads to improved focus, attention, and alertness. N-[(2-methylphenyl)methyl]-1-methylsulfonylpiperidin-4-amineate also increases the release of dopamine and norepinephrine in the brain, which further enhances its effects.
Biochemical and Physiological Effects
N-[(2-methylphenyl)methyl]-1-methylsulfonylpiperidin-4-amineate has several biochemical and physiological effects on the body. It increases heart rate, blood pressure, and respiration, which can be dangerous in high doses. N-[(2-methylphenyl)methyl]-1-methylsulfonylpiperidin-4-amineate also increases the release of glucose in the liver, which can lead to hyperglycemia. It can also cause appetite suppression and weight loss.

Advantages and Limitations for Lab Experiments

N-[(2-methylphenyl)methyl]-1-methylsulfonylpiperidin-4-amineate has several advantages for lab experiments. It is a well-studied compound with a known mechanism of action, making it useful for studying the effects of dopamine and norepinephrine on the brain. N-[(2-methylphenyl)methyl]-1-methylsulfonylpiperidin-4-amineate is also relatively easy to synthesize and has a high purity level.
However, there are also limitations to using N-[(2-methylphenyl)methyl]-1-methylsulfonylpiperidin-4-amineate in lab experiments. Its effects on the brain are complex and can vary depending on the dose and duration of exposure. N-[(2-methylphenyl)methyl]-1-methylsulfonylpiperidin-4-amineate can also have adverse effects on the cardiovascular system, which can complicate experiments involving cardiovascular function.

Future Directions

There are several future directions for research on N-[(2-methylphenyl)methyl]-1-methylsulfonylpiperidin-4-amineate. One area of interest is the development of new formulations that can improve its therapeutic effects while reducing its adverse effects. Another area of interest is the study of N-[(2-methylphenyl)methyl]-1-methylsulfonylpiperidin-4-amineate's effects on different brain regions and neurotransmitter systems. Finally, there is a need for more research on the long-term effects of N-[(2-methylphenyl)methyl]-1-methylsulfonylpiperidin-4-amineate use, particularly in children and adolescents.

Synthesis Methods

N-[(2-methylphenyl)methyl]-1-methylsulfonylpiperidin-4-amineate is synthesized by the reaction of piperidine with 2-methylphenylacetonitrile, followed by reduction with lithium aluminum hydride and sulfonation with sulfuric acid. The final product is obtained after recrystallization from a suitable solvent.

Scientific Research Applications

N-[(2-methylphenyl)methyl]-1-methylsulfonylpiperidin-4-amineate has been extensively studied for its therapeutic effects in the treatment of ADHD and narcolepsy. It has been shown to improve attention, concentration, and impulse control in individuals with ADHD. N-[(2-methylphenyl)methyl]-1-methylsulfonylpiperidin-4-amineate has also been used to treat depression, chronic fatigue syndrome, and cognitive impairment in various conditions.

properties

IUPAC Name

N-[(2-methylphenyl)methyl]-1-methylsulfonylpiperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2S/c1-12-5-3-4-6-13(12)11-15-14-7-9-16(10-8-14)19(2,17)18/h3-6,14-15H,7-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDJVUAKPWZCYKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC2CCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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